molecular formula C11H12O B1348249 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 16440-98-5

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1348249
CAS No.: 16440-98-5
M. Wt: 160.21 g/mol
InChI Key: IOTBGPYPJDUCRX-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone compound of interest in organic synthesis and pharmaceutical research. Indanone derivatives are commonly utilized as key building blocks for synthesizing more complex molecular structures . Researchers value these scaffolds for their potential biological activity and their role in the development of novel therapeutic agents. This compound should be handled with care. Refer to the Safety Data Sheet for detailed hazard information. For Research Use Only. Not intended for diagnostic, therapeutic, or veterinary use. Note on Product Information: The specific applications, research value, and mechanism of action for the 6,7-dimethyl isomer are not detailed in the available search results. The information above is based on the general utility of similar indanone compounds. It is strongly recommended to consult the scientific literature for confirmed, isomer-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTBGPYPJDUCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348759
Record name 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16440-98-5
Record name 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectory and Initial Discoveries Pertaining to Dihydroindenones

The exploration of dihydroindenones, also known as indanones, dates back over a century, with the first preparations appearing in the early 20th century. researchgate.net The development of synthetic routes to these compounds has been closely linked to the advancement of organic chemistry, particularly in the realm of cyclization reactions.

One of the most fundamental and enduring methods for synthesizing the indanone core is the intramolecular Friedel-Crafts acylation. researchgate.netbeilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acid chloride. The first synthesis of the parent 1-indanone (B140024), reported in 1927, utilized the reaction of phenylpropionic acid chloride with aluminum chloride. beilstein-journals.org Over the decades, numerous modifications and improvements to this method have been developed, including the use of various Lewis and Brønsted acids as catalysts. researchgate.netorgsyn.org

Another significant approach to indanone synthesis is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. beilstein-journals.org While this method is powerful for creating substituted indanones, the regioselectivity can sometimes be a challenge.

The historical development of dihydroindenone synthesis has been driven by the recognition of the indanone scaffold as a key structural motif in many biologically active molecules and natural products. This has spurred continuous efforts to devise more efficient, selective, and environmentally benign synthetic strategies. researchgate.netd-nb.info

Structural Significance and Positional Isomerism Within Dimethyl 2,3 Dihydro 1h Inden 1 Ones

The structure of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one consists of the fundamental 2,3-dihydro-1H-inden-1-one framework with two methyl groups attached to the 6th and 7th positions of the benzene (B151609) ring. The precise location of these methyl groups is critical as it defines the molecule as a specific positional isomer among a variety of possible dimethyl-2,3-dihydro-1H-inden-1-ones.

Below is a comparative table of some known dimethyl-2,3-dihydro-1H-inden-1-one isomers:

IsomerCAS NumberMolecular FormulaKey Structural Feature
This compound 16440-98-5C₁₁H₁₂OMethyl groups at positions 6 and 7 of the aromatic ring.
4,7-Dimethyl-2,3-dihydro-1H-inden-1-one 24654-68-0C₁₁H₁₂OMethyl groups at positions 4 and 7 of the aromatic ring. ontosight.aiuni.edu
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one 7549-39-5C₁₁H₁₂OMethyl groups at positions 5 and 6 of the aromatic ring.
2,6-Dimethyl-2,3-dihydro-1H-inden-1-one 66309-83-9C₁₁H₁₂OOne methyl group on the aromatic ring (position 6) and one on the cyclopentanone (B42830) ring (position 2).

The specific substitution pattern of this compound, with adjacent methyl groups on the benzene ring, is expected to influence its reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles to the C4 and C5 positions. Furthermore, the steric bulk of the methyl group at the 7-position, ortho to the carbonyl-fused ring junction, may have subtle effects on the conformation of the five-membered ring.

Advanced Spectroscopic and Analytical Characterization Techniques for 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the two methyl groups. The aromatic region would likely display two singlets for the protons at positions 4 and 5, a consequence of the specific substitution pattern. The methylene (B1212753) (-CH2-) groups at positions 2 and 3 would appear as multiplets, typically triplets, in the aliphatic region of the spectrum. The two methyl groups at positions 6 and 7 would each produce a sharp singlet signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be characterized by a signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm). Signals for the six aromatic carbons would also be present, with quaternary carbons showing different intensities than those bearing a proton. The aliphatic carbons of the methylene groups and the carbons of the two methyl groups would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Carbonyl (C1)---~207---
Methylene (C2)~2.7~36Triplet
Methylene (C3)~3.0~26Triplet
Aromatic (C4)~7.3~127Singlet
Aromatic (C5)~7.5~135Singlet
Aromatic (C6)---~138---
Aromatic (C7)---~145---
Aromatic (C3a)---~135---
Aromatic (C7a)---~155---
Methyl (on C6)~2.3~19Singlet
Methyl (on C7)~2.6~21Singlet

Note: The chemical shifts are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. This peak is typically observed in the range of 1690-1715 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C stretching.

Interactive Data Table: Characteristic FTIR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ketone)1690 - 1715Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-H Bend1350 - 1450Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₁H₁₂O, corresponding to a molecular weight of approximately 160.21 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z 160. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for indanones include the loss of a carbon monoxide molecule (CO, 28 Da), leading to a significant peak at m/z 132. Another characteristic fragmentation is the loss of a methyl group (CH₃, 15 Da), resulting in a peak at m/z 145. Further fragmentation of these primary ions provides additional structural information.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Fragment Lost
160[C₁₁H₁₂O]⁺Molecular Ion (M⁺)
145[C₁₀H₉O]⁺[CH₃]
132[C₁₀H₁₂]⁺[CO]
117[C₉H₉]⁺[CO] + [CH₃]

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS, UPLC) for Purity and Separation

Advanced chromatographic techniques are essential for the separation, identification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of indanone derivatives. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic system of the indanone provides strong UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The GC separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a powerful combination for analyzing compounds that may not be suitable for GC. It allows for the separation of the compound by liquid chromatography followed by mass analysis, providing both retention time and mass-to-charge ratio for confirmation.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This technique can be particularly useful for high-throughput analysis and for separating closely related impurities.

These chromatographic methods are crucial for quality control, ensuring the purity of the compound and identifying any byproducts from its synthesis.

Computational and Theoretical Investigations of 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, DFT calculations would be employed to determine its most stable three-dimensional shape (optimized geometry) by finding the lowest energy arrangement of its atoms. researchgate.netscispace.com These calculations would also provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key component of DFT studies is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgschrodinger.com A small gap generally indicates that a molecule is more reactive and can be more easily excited, whereas a large gap suggests higher stability and lower chemical reactivity. wikipedia.orgmdpi.com For this compound, calculating this gap would provide a quantitative measure of its kinetic stability and electronic excitation potential. schrodinger.com These calculations would correlate with the molecule's potential color and its behavior in charge-transfer interactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available

| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO | Data not available |

Calculation of Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Key descriptors that would be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η ≈ (I - A) / 2. researchgate.netarxiv.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ ≈ (I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). arxiv.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Formula Description Hypothetical Value
Ionization Potential (I) I ≈ -EHOMO Energy to remove an electron. Data not available
Electron Affinity (A) A ≈ -ELUMO Energy released when adding an electron. Data not available
Chemical Hardness (η) η ≈ (I - A) / 2 Resistance to change in electron configuration. Data not available
Electronegativity (χ) χ ≈ (I + A) / 2 Ability to attract electrons. Data not available

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. | Data not available |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, which has some conformational flexibility in its five-membered ring, MD simulations would reveal how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). researchgate.net These simulations would identify the most stable conformations (shapes) and the energy barriers between them, providing a dynamic picture of the molecule's behavior that complements the static information from DFT. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the appearance of its IR spectrum, helping to assign specific peaks to the stretching and bending of particular bonds (e.g., the C=O carbonyl stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and confirmation of the compound.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum.

Computational Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction, computational modeling could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this modeling can locate the transition state —the high-energy, fleeting arrangement of atoms that represents the point of no return in a reaction. mit.edunih.gov Determining the energy of this transition state allows for the calculation of the reaction's activation energy, which is essential for understanding the reaction rate. fossee.in

Quantitative Structure-Activity Relationship (QSAR) and Prediction of Activity Spectra for Substances (PASS) Modeling

If a series of indenone derivatives, including this compound, were synthesized and tested for a specific biological activity (e.g., as an enzyme inhibitor), QSAR modeling could be applied. nih.govresearchgate.net QSAR is a statistical method that attempts to correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net

Similarly, PASS modeling is a computational tool that predicts the likely biological activities of a compound based on its structure. A PASS analysis for this compound would generate a broad spectrum of potential biological effects, helping to guide experimental testing for pharmacological applications.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Identification of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one as a Lead Compound for Pharmaceutical Development

In drug discovery, a "lead compound" is a chemical structure that displays pharmacological activity and serves as the starting point for developing new drugs through chemical modifications. The indanone core is considered a "privileged scaffold" because it is a structural framework capable of binding to multiple biological targets, making its derivatives promising candidates for treating a variety of diseases. researchgate.netnih.govresearchgate.net

The therapeutic potential of the indanone skeleton was prominently highlighted by the successful development of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. dntb.gov.uanih.gov This success has spurred extensive research into other indanone derivatives for various therapeutic applications, including neurodegenerative disorders, cancer, and inflammatory conditions. dntb.gov.uanih.govnih.gov While specific research identifying this compound as a formal lead compound for a particular disease is not extensively documented, its position within this pharmacologically significant class marks it as a compound of high interest for pharmaceutical development. Its dimethyl substitution offers a distinct electronic and steric profile compared to other analogs, providing a unique starting point for lead optimization campaigns.

Design and Synthesis of Novel Therapeutic Agents Based on the Indanone Core

The indanone core provides a robust foundation for the rational design and synthesis of novel therapeutic agents. Medicinal chemists frequently use this scaffold as a starting point, modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. By adding different functional groups to the indanone ring system, researchers can create libraries of new compounds to screen for activity against various biological targets. nih.govnih.gov

For instance, numerous studies have focused on creating analogs of Donepezil by modifying the indanone moiety to develop new treatments for Alzheimer's disease. nih.govnih.gov Research has also shown that derivatives of the indanone scaffold exhibit potent anticancer and anti-inflammatory activities. nih.govnih.govresearchgate.net The synthesis of these novel agents often involves using a substituted indanone, such as this compound, as the initial building block. Its reactive carbonyl group and aromatic ring allow for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures tailored for specific therapeutic targets. nih.govresearchgate.net

Table 1: Therapeutic Areas Investigated for Indanone Derivatives

Therapeutic Area Target/Mechanism of Action
Neurodegenerative Diseases (e.g., Alzheimer's) Acetylcholinesterase (AChE) Inhibition, Monoamine Oxidase (MAO) Inhibition
Oncology (Cancer) Tubulin Polymerization Inhibition, Antiproliferative Activity
Inflammatory Diseases Cyclooxygenase (COX) Inhibition, Anti-inflammatory Activity
Infectious Diseases Antiviral, Antimicrobial, Antimalarial Activity

Role as Key Pharmaceutical Intermediates in Drug Synthesis

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). This compound serves as a valuable chemical intermediate due to its fused ring system and reactive carbonyl group, which are ideal for building more complex molecules. cu.edu.eg

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the cutting-edge field of Targeted Protein Degradation (TPD). cu.edu.eg TPD is an emerging therapeutic strategy that uses small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins. The structural characteristics of this compound make it a suitable component for incorporation into these complex degrader molecules. Its role as an intermediate allows for the systematic construction of potential new drugs, particularly in oncology and neurodegenerative disease research where the indanone scaffold has already shown significant promise. cu.edu.eg

Industrial and Advanced Materials Science Applications of 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Utilization as Specialty Chemicals and Synthetic Intermediates in Fine Chemistry

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, a member of the indanone family, serves as a valuable synthetic intermediate in the field of fine chemistry. nbinno.com The structural motif of indanones is present in numerous biologically active natural products and plays a significant role in medicinal chemistry and the development of pharmaceuticals. orgsyn.org The reactivity of the indanone core, characterized by a fused benzene (B151609) ring and a cyclopentanone (B42830) ring, allows for a variety of chemical transformations, making it a versatile building block for more complex organic molecules. beilstein-journals.orgnih.gov

The primary application of this compound in this context is as a precursor for the synthesis of more elaborate chemical structures. The carbonyl group and the aromatic ring are key reactive sites, enabling a range of modifications. beilstein-journals.org Indanone derivatives are known to be precursors for various pharmaceuticals, agrochemicals, and fragrances. nbinno.comnih.gov While specific industrial-scale applications for this particular dimethylated indanone are not extensively detailed in publicly available literature, its structural similarity to other commercially relevant indanones suggests its potential in these areas.

The synthesis of various substituted indanones is a well-established area of organic chemistry, with numerous methods developed for their preparation, including Friedel-Crafts acylations and alkylations. orgsyn.orgbeilstein-journals.org These synthetic routes allow for the introduction of various functional groups onto the indanone scaffold, further expanding its utility as an intermediate. The resulting complex molecules are often evaluated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemrxiv.orgontosight.ai

Application AreaRole of this compoundExamples of End Products (from related indanones)
PharmaceuticalsBuilding block for complex active pharmaceutical ingredients (APIs).Donepezil (Alzheimer's disease treatment), various experimental drug candidates. nih.govresearchgate.net
AgrochemicalsIntermediate in the synthesis of herbicides and insecticides.Indaziflam (herbicide).
FragrancesPrecursor to fragrance molecules with specific scent profiles.Various synthetic musks and woody fragrances.
Table 1: Potential Applications of this compound as a Synthetic Intermediate.

Incorporation into Polymers and Resins for Material Science Applications

The incorporation of indanone derivatives into polymers and resins is an area of interest in material science due to the rigid and aromatic nature of the indanone core, which can impart desirable thermal and mechanical properties to the resulting materials. While the scientific literature contains references to the use of the broader class of indanone compounds in the synthesis of specialty chemicals and materials, including polymers and resins, specific research detailing the use of this compound as a monomer or co-monomer is limited. d-nb.info

In principle, the carbonyl group of this compound could be functionalized to introduce polymerizable groups, or the aromatic ring could be involved in polymerization reactions such as those used to produce phenolic resins. The presence of the two methyl groups on the benzene ring would influence the reactivity of the monomer and the properties of the resulting polymer, such as solubility and thermal stability.

A recent study has explored the use of indanone-based conjugated polymers for visible light-driven hydrogen evolution from water. rsc.org In this research, 1,1-dicyanomethylene-3-indanone (IC) was used as a strong electron-withdrawing end group in the polymer structure, highlighting the potential of the indanone motif in the design of functional organic materials. rsc.org Although this study does not specifically use this compound, it demonstrates the utility of the indanone scaffold in advanced materials.

Further research is required to explore the potential of this compound in polymer and resin chemistry. Such studies would involve the synthesis of polymers containing this specific moiety and the characterization of their physical and chemical properties to determine their suitability for various material science applications.

Potential Polymer TypePossible Role of this compoundPotential Properties
Polyesters/PolyamidesFunctionalized derivative used as a diol or diamine monomer.Increased rigidity, thermal stability, and specific optical properties.
Phenolic ResinsCo-reactant with phenol (B47542) and formaldehyde.Modified thermal and mechanical properties.
Conjugated PolymersAs a building block for the polymer backbone or as a pendant group.Specific electronic and optical properties for applications in organic electronics.
Table 2: Hypothetical Applications of this compound in Polymer Science.

Potential as Ligands in Catalytic Systems

The indenyl ligand, which can be derived from the corresponding indanone, is a well-established ligand in organometallic chemistry and has shown significant potential in various catalytic systems. nih.govwikipedia.org Transition metal complexes bearing indenyl ligands often exhibit enhanced catalytic activity compared to their cyclopentadienyl (B1206354) (Cp) analogues, a phenomenon known as the "indenyl effect". nih.govwikipedia.org This effect is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination mode to an η³-coordination mode, which facilitates substrate binding and product release during the catalytic cycle. researchgate.netrsc.org

The substitution pattern on the indenyl ligand can significantly influence the electronic and steric properties of the metal center, and thus the activity and selectivity of the catalyst. d-nb.info The presence of two methyl groups on the six-membered ring of the indenyl ligand derived from this compound would increase the electron-donating ability of the ligand compared to the unsubstituted indenyl ligand. This increased electron density at the metal center can impact the catalytic performance in various reactions.

Indenyl-containing transition metal complexes have been successfully employed as catalysts in a range of organic transformations, including:

Polymerization of olefins: Chiral bis(indenyl)zirconium complexes are excellent catalysts for the stereoregular polymerization of polypropylene. nih.gov

Hydroacylation of olefins: Indenyl rhodium complexes have been shown to be active catalysts for the intermolecular hydroacylation of olefins. nih.gov

Cycloaddition reactions: Group 9 indenyl transition metal complexes have been used in [2+2+2] cycloaddition reactions of alkynes. nih.gov

C-H activation: Chiral indenyl rhodium catalysts have been successfully applied in asymmetric C-H activation reactions. researchgate.net

While specific studies on catalytic systems employing ligands derived directly from this compound are not abundant in the searched literature, the well-documented influence of the indenyl ligand and its substituents on catalytic activity suggests that metal complexes of the 6,7-dimethylindenyl ligand could be promising candidates for various catalytic applications.

Catalytic ReactionMetalRole of Indenyl LigandObserved Effect
Olefin PolymerizationZr, TiControls stereoselectivity and polymer properties.Production of isotactic polypropylene. nih.gov
HydroacylationRhEnhances catalytic activity.Increased turnover rates compared to Cp analogues. nih.gov
CycloadditionRhAccelerates reaction rates.Faster and cleaner conversion to desired products. nih.gov
C-H AmidationRhAccelerates directed ortho C-H amidation.Significant rate and yield enhancements. chemrxiv.org
Table 3: Examples of Catalytic Applications of Indenyl Ligand Complexes.

Challenges and Future Research Directions for 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Overcoming Synthetic Hurdles for Scalable and Sustainable Production

The development of any new chemical entity is fundamentally reliant on the ability to synthesize it in a manner that is both efficient and scalable. While numerous methods exist for the synthesis of the core indanone scaffold, the specific production of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one on a large and sustainable scale presents several challenges.

Traditional synthetic routes to indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, often necessitate harsh reaction conditions, including the use of strong acids and high temperatures. beilstein-journals.org These conditions can lead to the formation of undesired byproducts and pose significant environmental concerns. A patent for the synthesis of 2,6-dimethyl-1-indanone, a related isomer, highlights a process involving Friedel-Crafts acylation followed by an alkylation reaction, which requires the use of aluminum trichloride (B1173362) as a catalyst and chlorinated solvents. google.com While effective on a laboratory scale, the translation of such methods to industrial production can be problematic due to the corrosive nature of the reagents and the generation of significant waste streams.

Future research in this area should focus on the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of sustainable chemistry. This could involve the exploration of alternative catalytic systems, such as solid acid catalysts or metal-organic frameworks, which can be easily recovered and reused. Furthermore, the use of greener solvents and reaction conditions, such as microwave-assisted synthesis or flow chemistry, could significantly reduce the environmental impact of the production process. preprints.org A recent development in the synthesis of aromatic ketones involves a visible-light-induced aerobic C-H oxidation reaction in water, offering an environmentally friendly alternative to traditional methods. chemistryviews.org The application of such innovative approaches to the synthesis of this compound could pave the way for its scalable and sustainable production.

Synthetic Method Typical Reagents and Conditions Potential Challenges for Scalable Production Potential Sustainable Alternatives
Intramolecular Friedel-Crafts Acylation3-Arylpropionic acid, strong acid (e.g., H2SO4, PPA), high temperatureCorrosive reagents, high energy consumption, byproduct formationSolid acid catalysts, ionic liquids, microwave-assisted synthesis
Friedel-Crafts Acylation/AlkylationAryl halide, acyl chloride, Lewis acid (e.g., AlCl3), alkylating agentStoichiometric use of Lewis acids, generation of hazardous wasteCatalytic Friedel-Crafts reactions, use of recyclable catalysts
Nazarov CyclizationDivinyl ketones, Lewis or Brønsted acidLimited substrate scope, potential for side reactionsAsymmetric Nazarov cyclization, use of milder catalysts

Deeper Elucidation of Complex Biological Mechanisms of Action

The indanone scaffold is a common feature in a wide array of biologically active molecules, exhibiting properties ranging from anticancer and antimicrobial to neuroprotective. researchgate.netnih.govrjptonline.org For instance, the well-known drug Donepezil, used in the treatment of Alzheimer's disease, contains an indanone moiety and functions as an acetylcholinesterase inhibitor. nih.gov While the biological activity of this compound has not been specifically reported, its structural similarity to other bioactive indanones suggests that it may possess interesting pharmacological properties.

A significant challenge lies in the fact that the precise mechanism of action for many indanone derivatives is not fully understood. The biological effects of these compounds are often multifaceted, involving interactions with multiple cellular targets. Future research should, therefore, aim to conduct a comprehensive biological evaluation of this compound. This would involve high-throughput screening against a diverse panel of biological targets to identify potential therapeutic areas.

Once a promising biological activity is identified, a deeper elucidation of the underlying mechanism of action will be crucial. This will necessitate a combination of in vitro biochemical and cell-based assays, as well as in silico modeling studies. For example, if the compound exhibits anticancer activity, further studies would be required to determine if it acts via apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. Understanding the structure-activity relationship (SAR) by synthesizing and testing a library of related derivatives will also be essential for optimizing the potency and selectivity of the compound.

Potential Biological Activity Known Indanone Examples Potential Mechanisms to Investigate
NeuroprotectiveDonepezil (acetylcholinesterase inhibitor) nih.govInhibition of acetylcholinesterase, modulation of monoamine oxidases, anti-inflammatory effects nih.gov
AnticancerVarious substituted indanones with cytotoxic effects beilstein-journals.orgInduction of apoptosis, cell cycle arrest, inhibition of protein kinases
AntimicrobialSubstituted indanone acetic acid derivatives rjptonline.orgDisruption of cell membrane integrity, inhibition of essential enzymes
Anti-inflammatoryIndanone derivatives with anti-inflammatory properties researchgate.netInhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory signaling pathways

Advancing Translational Research from In Vitro to In Vivo Models

The successful translation of a promising compound from the laboratory to a clinical setting is a long and arduous process, fraught with challenges. For this compound, a significant hurdle will be the lack of any existing preclinical data. Once a specific biological activity is confirmed in vitro, the next critical step will be to evaluate its efficacy and safety in animal models.

A major challenge in translational research is the often-poor correlation between in vitro activity and in vivo efficacy. A compound that shows high potency in a cell-based assay may fail to demonstrate the desired effect in a living organism due to a variety of factors, including poor pharmacokinetics (absorption, distribution, metabolism, and excretion) and unforeseen toxicity. Therefore, early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound will be paramount.

Future research should focus on a systematic approach to preclinical development. This will involve the use of appropriate animal models of disease to assess the in vivo efficacy of the compound. For instance, if the compound shows potential as a neuroprotective agent, it would need to be tested in animal models of Alzheimer's or Parkinson's disease. nih.gov Concurrently, detailed pharmacokinetic and toxicology studies will need to be conducted to establish a safe and effective dosing regimen. The development of novel drug delivery systems could also be explored to improve the bioavailability and therapeutic index of the compound.

Integration of Green Chemistry Principles in Future Research Endeavors

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development, from drug discovery to materials science. For a relatively unexplored compound like this compound, there is a unique opportunity to embed these principles from the outset of its research and development lifecycle.

As discussed in the context of its synthesis, the adoption of green chemistry principles can lead to more sustainable and cost-effective production methods. chemistryviews.orgucl.ac.ukinnoget.com This includes the use of renewable starting materials, the minimization of waste, and the use of safer solvents and reagents. For example, exploring biocatalytic methods for the synthesis of indanones could offer a highly selective and environmentally friendly alternative to traditional chemical methods. ucl.ac.uk

Beyond synthesis, green chemistry principles can also be applied to the biological evaluation and formulation of the compound. This could involve the use of in vitro and in silico methods to reduce the reliance on animal testing, as well as the development of environmentally benign formulations. By embracing a green chemistry approach, the future research and development of this compound can be conducted in a manner that is not only scientifically rigorous but also environmentally responsible. A recent study demonstrated a green synthesis of indanones using a Nazarov cyclisation reaction in a green solvent, highlighting the feasibility of such approaches. preprints.org

Q & A

Q. What are the established synthetic routes for 6,7-dimethyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for academic-scale production?

A common method involves acid-catalyzed cyclization of substituted indene precursors. For example, polyphosphoric acid (PPA) has been used to promote cyclization in related indenone syntheses, with temperature control (e.g., 70°C) critical for yield optimization . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. To minimize side reactions, stoichiometric ratios of reactants (e.g., methacrylic acid derivatives) should be carefully monitored .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s molecular structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm methyl group positions and dihydroindenone backbone.
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard for resolving crystal structures, especially for verifying stereochemistry .
  • IR spectroscopy : Carbonyl stretching (~1700 cm1^{-1}) and methyl C-H vibrations (~2900 cm1^{-1}) are diagnostic .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified under H315/H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Waste disposal : Segregate organic waste and collaborate with certified agencies for hazardous material disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data interpretation for this compound derivatives?

  • Cross-validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts to confirm assignments.
  • 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping signals in crowded spectra.
  • Crystallographic validation : Use SHELX refinement to resolve ambiguities in molecular geometry .

Q. What experimental design considerations are critical for studying the reactivity of this compound under varying catalytic conditions?

  • Catalyst screening : Test Brønsted acids (e.g., H2_2SO4_4) vs. Lewis acids (e.g., AlCl3_3) for electrophilic substitution reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates in nucleophilic additions.
  • In situ monitoring : Use TLC/HPLC to track reaction progress and optimize termination points .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in photochemical studies.
  • Molecular dynamics (MD) : Model solubility parameters in aqueous/organic mixtures using force fields like OPLS-AA.
  • Validation : Cross-check computed vibrational spectra with experimental IR data .

Q. How can regioselectivity be controlled when introducing functional groups to the this compound scaffold?

  • Directing groups : Install electron-withdrawing groups (e.g., esters) at the 2-position to direct electrophilic substitution to the 5- or 8-positions.
  • Protection strategies : Temporarily block reactive sites (e.g., carbonyl groups) using silyl ethers during multi-step syntheses .

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Feasible Synthetic Routes

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6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
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Reactant of Route 2
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.